Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone
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Overview
Description
Benzotriazol-1-yl-(2-methyl-2-bicyclo[221]hept-5-enyl)methanone is a compound that combines the structural features of benzotriazole and a bicyclic heptene derivative Benzotriazole is known for its versatility in organic synthesis, while the bicyclic heptene structure adds unique steric and electronic properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone typically involves the reaction of benzotriazole with a suitable bicyclic heptene derivative. One common method is the coupling of benzotriazole with 2-methyl-2-bicyclo[2.2.1]hept-5-enylmethanone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to promote the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the benzotriazole group under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with altered functional groups .
Scientific Research Applications
Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a leaving group, facilitating various chemical transformations. Additionally, the bicyclic heptene structure can influence the compound’s reactivity and interactions with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole derivatives: Compounds containing the benzotriazole moiety, such as 1H-benzotriazole and its substituted derivatives.
Bicyclic heptene derivatives: Compounds with similar bicyclic structures, such as 2-methyl-2-bicyclo[2.2.1]hept-5-ene and its analogs
Uniqueness
Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone is unique due to the combination of the benzotriazole and bicyclic heptene moieties, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in organic synthesis, materials science, and pharmaceuticals .
Properties
IUPAC Name |
benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-15(9-10-6-7-11(15)8-10)14(19)18-13-5-3-2-4-12(13)16-17-18/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLWUTSOOAFSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC1C=C2)C(=O)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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